4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects. This compound is characterized by its complex molecular structure, which includes a methoxy group, a tetrahydroquinoline moiety, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the tetrahydroquinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide or the double bonds within the tetrahydroquinoline ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzamide moiety is known to interact with dopamine receptors, suggesting potential antipsychotic or antiemetic effects. The tetrahydroquinoline and piperidine rings could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl)benzamide
- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
The unique combination of the methoxy group, tetrahydroquinoline moiety, and piperidine ring in 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide may confer distinct pharmacological properties compared to other benzamide derivatives. This uniqueness could be explored in further research to identify specific therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-14-6-7-20-17-21(10-13-23(20)27)24(28-15-4-3-5-16-28)18-26-25(29)19-8-11-22(30-2)12-9-19/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELIYAFROYUKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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